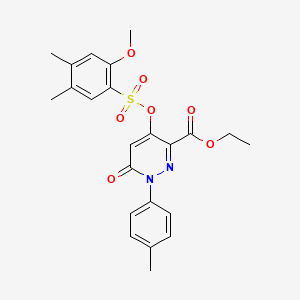![molecular formula C11H6F3N5 B2579794 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine CAS No. 153562-20-0](/img/structure/B2579794.png)
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine is a type of pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The synthesis process was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was left overnight at room temperature, the precipitate that formed was filtered off, washed with EtOH, and recrystallized from EtOH .Molecular Structure Analysis
The molecular structure of this compound was analyzed using various techniques. The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum were also obtained .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The combined ethyl acetate layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques. The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Aplicaciones Científicas De Investigación
Synthesis Techniques
The compound 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine has been involved in various synthesis techniques and structural studies. For instance, Desenko et al. (2004) demonstrated the condensation of 4,4,4-trifluoro-1-phenylbut-1-en-3-one with amino heterocycles, resulting in hydroxy-substituted tetrahydro derivatives of azolopyrimidines, including tetraazolopyrimidine. They also discussed the dehydration process to obtain dihydroazolopyrimidines, highlighting the molecular structure of a related compound, 5-hydroxy-7-phenyl-5-trifluoromethyl-4,5,5,7-tetrahydrotetrazolo[1,5-a]pyrimidine through an X-ray structural investigation (Desenko, Gladkov, Nenaidenko, Shishkin, & Shishkina, 2004).
Crystal Structures and Supramolecular Chemistry
The study of crystal structures of compounds related to 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine reveals insights into their supramolecular chemistry. Boechat et al. (2014) analyzed the crystal structures of anhydrous and hydrated arylamino derivatives, examining the role of hydrogen bonding and other non-covalent interactions in determining the arrangement of molecules and the formation of supramolecular assemblies (Boechat et al., 2014).
Biological Activity and Applications
Anti-inflammatory and Antimicrobial Properties
Aggarwal et al. (2014) synthesized a series of derivatives of 7-trifluoromethylpyrazolo[1,5-a]pyrimidine and evaluated their anti-inflammatory and antimicrobial activities. One of the compounds showed significant anti-inflammatory activity, comparable to the standard drug Indomethacin. Furthermore, some of the synthesized compounds exhibited promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
Synthesis of Derivatives and Potential Applications
Derivative Synthesis and Electrophilic Substitutions
The synthesis and electrophilic substitutions of derivatives related to 7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine have been explored. Atta (2011) described the synthesis of pyrazolopyrimidine derivatives and their subsequent reactions with electrophilic reagents, illustrating the versatility of the compound's framework for chemical modifications (Atta, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target neuroprotective and anti-inflammatory pathways .
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propiedades
IUPAC Name |
7-phenyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5/c12-11(13,14)9-6-8(7-4-2-1-3-5-7)19-10(15-9)16-17-18-19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMLOVORRHEENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NN=NN23)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

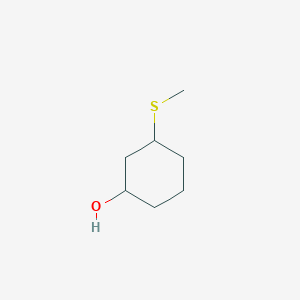
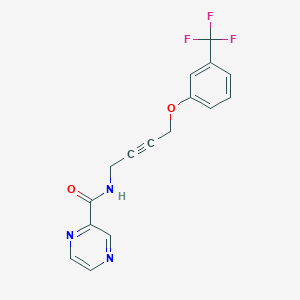
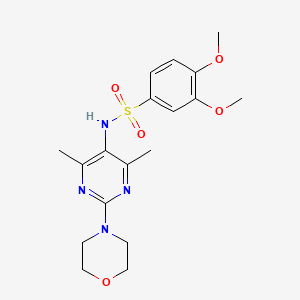
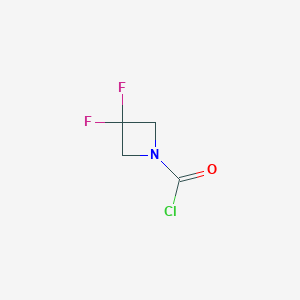
![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579717.png)
![Ethyl 5-(4-fluorophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B2579721.png)
![Tert-butyl 1-oxo-4-(trifluoromethyl)-1,5,7,8-tetrahydropyrido[3,4-D]pyridazine-6(2H)-carboxylate](/img/structure/B2579722.png)
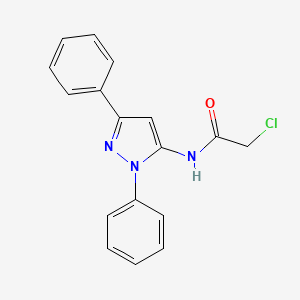
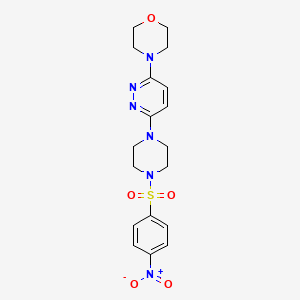
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2579729.png)
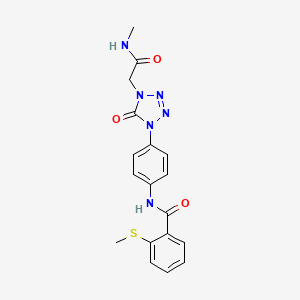
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-ethylurea](/img/structure/B2579732.png)
